REACTION_SMILES
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[CH2:1]1[CH2:2][CH2:3][NH:4][CH2:5]1.[CH3:18][S:19]([CH3:20])=[O:21].[Cl:8][c:9]1[n:10][c:11]([Cl:16])[cH:12][c:13]([Cl:15])[cH:14]1.[H-:7].[Na+:6].[OH2:17]>>[CH2:1]1[CH2:2][CH2:3][N:4]([c:13]2[cH:12][c:11]([Cl:16])[n:10][c:9]([Cl:8])[cH:14]2)[CH2:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCNC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1cc(Cl)nc(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Clc1cc(N2CCCC2)cc(Cl)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |